molecular formula C10H11F3N2O2 B13971247 N-isopropyl-2-nitro-N-(trifluoromethyl)aniline

N-isopropyl-2-nitro-N-(trifluoromethyl)aniline

Cat. No.: B13971247
M. Wt: 248.20 g/mol
InChI Key: JGZSGVXMOIHZFU-UHFFFAOYSA-N
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Description

N-isopropyl-2-nitro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F3N2O2 It is characterized by the presence of an isopropyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-nitro-N-(trifluoromethyl)aniline typically involves the nitration of N-isopropylaniline followed by the introduction of the trifluoromethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-nitro-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups can influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas with a metal catalyst, or chemical reductants like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents can be used under controlled conditions to achieve substitution on the aromatic ring.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of N-isopropyl-2-amino-N-(trifluoromethyl)aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-isopropyl-2-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-isopropyl-2-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-4-nitro-2-(trifluoromethyl)aniline
  • N-ethyl-2-nitro-4-(trifluoromethyl)aniline
  • 2-nitro-4-(trifluoromethyl)aniline

Uniqueness

N-isopropyl-2-nitro-N-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups on the aniline ring provides a distinct electronic environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

2-nitro-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11F3N2O2/c1-7(2)14(10(11,12)13)8-5-3-4-6-9(8)15(16)17/h3-7H,1-2H3

InChI Key

JGZSGVXMOIHZFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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